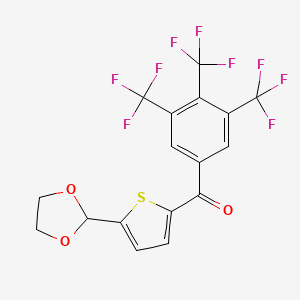

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 5-(1,3-dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene is systematically named according to IUPAC rules as 5-(1,3-dioxolan-2-yl)thiophen-2-ylmethanone . This name reflects its hybrid structure: a thiophene ring substituted at position 2 with a 3,4,5-trifluorobenzoyl group and at position 5 with a 1,3-dioxolane moiety.

Key considerations in its nomenclature include:

- Priority of functional groups : The ketone (methanone) takes precedence over the dioxolane ether, dictating the suffix "-methanone."

- Substituent numbering : The thiophene ring is numbered to assign the lowest possible locants to the benzoyl (position 2) and dioxolane (position 5) groups.

- Fluorine substituents : The benzoyl group’s 3,4,5-trifluoro substitution is explicitly noted to avoid ambiguity.

Isomeric possibilities are limited due to the fixed positions of substituents. The 3,4,5-trifluorobenzoyl group lacks positional isomerism, as all three fluorine atoms occupy adjacent positions on the benzene ring. However, conformational isomerism may arise from the dioxolane ring’s puckering or the thiophene’s planarity.

Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound is not publicly available, its geometry can be inferred from related structures and computational models.

Theoretical Geometry Insights:

- Thiophene ring : Expected to adopt a planar conformation, with slight deviations due to steric interactions between the benzoyl and dioxolane groups.

- Dioxolane moiety : Predicted to exist in an envelope conformation, minimizing steric strain with the thiophene.

- Trifluorobenzoyl group : The electron-withdrawing fluorine atoms induce a slight distortion in the benzene ring’s planarity, as seen in analogous trifluorophenyl systems.

Table 1: Key Bond Lengths and Angles (Theoretical)

Comparative Structural Features with Related Thiophene-Dioxolane Hybrid Systems

This compound belongs to a broader class of thiophene-dioxolane hybrids, which are studied for their electronic and steric properties.

Structural Comparisons:

Substituent Effects :

Electronic Properties :

Table 2: Comparative Analysis of Thiophene-Dioxolane Hybrids

These structural nuances highlight the compound’s unique position within its chemical family, balancing electronic effects and steric demands for potential applications in materials science or medicinal chemistry.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGGPBHZSTFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139102 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-34-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene typically follows a multi-step approach:

- Step 1: Construction of the 5-(1,3-dioxolan-2-yl)thiophene intermediate

- Step 2: Introduction of the 3,4,5-trifluorobenzoyl substituent at the 2-position of the thiophene ring

This approach leverages the stability and reactivity of the thiophene ring and the protective acetal (dioxolane) group to facilitate selective functionalization.

Preparation of 5-(1,3-Dioxolan-2-yl)thiophene Intermediate

The 1,3-dioxolane ring is commonly introduced via acetalization of an aldehyde or ketone precursor on the thiophene ring. The typical method involves:

- Starting from 2-formylthiophene or a related thiophene aldehyde.

- Reacting with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid or boric acid) to form the 1,3-dioxolane ring via acetal formation.

- The reaction is usually performed in refluxing toluene or another suitable solvent with azeotropic removal of water to drive the equilibrium toward acetal formation.

This step protects the aldehyde functionality and stabilizes the thiophene ring for further functionalization.

Introduction of the 3,4,5-Trifluorobenzoyl Group

The key step is the acylation of the thiophene ring at the 2-position with the 3,4,5-trifluorobenzoyl moiety. This is typically achieved by:

- Friedel-Crafts acylation using 3,4,5-trifluorobenzoyl chloride as the acylating agent.

- A Lewis acid catalyst such as AlCl3 or FeCl3 is employed to activate the acyl chloride.

- The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane or nitrobenzene, at controlled temperatures to avoid side reactions.

- The presence of the 1,3-dioxolane group on the thiophene ring directs the acylation selectively to the 2-position.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Catalyst/Agent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetal formation | 2-Formylthiophene + Ethylene glycol | Toluene | p-Toluenesulfonic acid or Boric acid | Reflux (110°C) | 75-85 | Azeotropic removal of water to drive reaction |

| Friedel-Crafts acylation | 5-(1,3-Dioxolan-2-yl)thiophene + 3,4,5-trifluorobenzoyl chloride | DCM or Nitrobenzene | AlCl3 or FeCl3 | 0-25°C initially, then room temp | 60-75 | Anhydrous conditions critical |

| Purification | Recrystallization or chromatography | Various | - | Ambient | - | Confirm purity by NMR, MS |

Research Findings and Notes

- The 1,3-dioxolane group serves as a protective group for aldehydes and ketones, enhancing the stability of the thiophene ring during electrophilic substitution reactions.

- The 3,4,5-trifluorobenzoyl substituent introduces strong electron-withdrawing effects, which can influence the reactivity and electronic properties of the thiophene core.

- The use of Lewis acid catalysts in Friedel-Crafts acylation is well-established, but care must be taken to avoid over-acylation or polymerization.

- The predicted physical properties of the final compound include a high boiling point (~426 °C) and density (~1.53 g/cm³), indicating a relatively stable and dense molecular structure.

- Variations in the acylation step, such as using different solvents or catalysts, can affect yield and selectivity, and optimization is often required depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the trifluoromethyl-benzoyl moiety, potentially yielding alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or benzoyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may enhance its interaction with biological targets, leading to promising therapeutic effects.

- Anticancer Activity: Studies have shown that derivatives with thiophene rings exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Testing Method: Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines indicated IC50 values lower than standard chemotherapeutics like doxorubicin.

- Mechanisms: The anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis, and cell cycle arrest at the G0/G1 phase.

Material Science

5-(1,3-Dioxolan-2-YL)-2-(3,4,5-trifluorobenzoyl)thiophene is explored for its potential in developing advanced materials with specific electronic and optical properties:

- Organic Electronics: Due to its unique electronic properties derived from the thiophene ring and trifluoromethyl group, this compound can be used in organic semiconductors.

- Photovoltaics: The compound's ability to absorb light can be harnessed in solar cell applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their anticancer activities. The results showed that compounds similar to this compound exhibited promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.

Case Study 2: Material Applications

Research conducted on organic photovoltaic cells demonstrated that incorporating thiophene derivatives improved charge mobility and overall efficiency. The unique structure of this compound contributed to enhanced light absorption and electron transport properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it were used in a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2-benzoylthiophenes with variable substituents on the benzoyl ring and the thiophene backbone. Key structural analogs include derivatives with ethoxy, iodo, chloro, and methyl groups on the benzoyl moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings

Electronic Effects :

- The trifluorobenzoyl group in the target compound imparts strong electron-withdrawing character, enhancing electrophilicity at the carbonyl group compared to electron-donating substituents (e.g., ethoxy or methyl) . This property is critical in reactions involving nucleophilic attack, such as condensation or cross-coupling.

- Chlorinated analogs (e.g., 2,3-dichloro) exhibit moderate electron-withdrawing effects, making them suitable for electrophilic substitution reactions in polymer chemistry .

Solubility and Stability :

- The dioxolane ring improves solubility in polar solvents (e.g., acetone, THF) across all analogs, but bulkier substituents (e.g., trifluoromethyl) reduce aqueous solubility .

- Iodinated derivatives (e.g., 4-iodo) are less stable under light due to the weak C–I bond, limiting their storage conditions .

Reactivity in Synthesis :

- Thiophene-based analogs generally exhibit lower reaction yields compared to furan derivatives in arylation reactions (e.g., 12.4% for thiophene vs. 24.7% for furan in nitrile arylation) . This is attributed to thiophene’s lower aromatic stabilization energy, requiring harsher conditions for functionalization.

Biological and Industrial Applications: Trifluorobenzoyl-thiophenes are prioritized in agrochemical research due to fluorine’s metabolic resistance, prolonging activity in pesticides . Methyl/ethoxy-substituted analogs are explored in organic electronics for charge transport modulation .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(3,4,5-trifluorobenzoyl)thiophene is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a thiophene ring substituted with a dioxolane and a trifluorobenzoyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H9F9O3S

- Molecular Weight : 464.3 g/mol

- CAS Number : 898779-34-5

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with dioxolane and trifluorobenzoyl precursors. The specific methods can vary, but often include steps such as cyclocondensation and acylation. These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological testing.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated aryl derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis and cell cycle arrest . The specific antiproliferative activity of this compound needs further exploration but is hypothesized to be significant based on analogous compounds.

Antibacterial and Antifungal Activity

The antibacterial activity of thiophene derivatives has been documented extensively. In a study evaluating various dioxolane compounds, certain derivatives demonstrated substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis while showing limited efficacy against Gram-negative strains . The incorporation of trifluoromethyl groups is often associated with enhanced lipophilicity, potentially improving membrane permeability and bioactivity.

While specific studies on the mechanisms of action for this compound are scarce, it is likely that its biological effects may involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors in metabolic pathways.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells.

Case Studies

- Antiproliferative Activity Against Cancer Cell Lines :

-

Antibacterial Screening :

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

Compound MIC (µg/mL) Target Bacteria Compound A 625 Staphylococcus aureus Compound B 1250 Enterococcus faecalis

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1,3-dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step approach. First, the trifluorobenzoyl group is introduced to the thiophene ring through Friedel-Crafts acylation using 3,4,5-trifluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane . The dioxolane-protected substituent is then added via nucleophilic substitution or cyclization. For example, 1,3-dioxolane derivatives are often synthesized by reacting diols (e.g., ethylene glycol) with aldehydes/ketones under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dioxane or DMF), and reaction time. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound, particularly the regioselectivity of substituents on the thiophene ring?

Methodological Answer:

- ¹H/¹³C NMR : The thiophene ring protons (δ 6.8–7.5 ppm) and trifluorobenzoyl carbonyl (δ ~165 ppm) are key markers. The dioxolane protons appear as a multiplet (~4.0–4.5 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carbonyl group (C=O), while C-F stretches (1100–1250 cm⁻¹) validate fluorinated substituents .

- HRMS : Molecular ion peaks should match the exact mass (C₁₄H₉F₃O₃S: calculated ~326.02 g/mol). Fragmentation patterns can distinguish between positional isomers .

Q. What stability challenges arise during storage or handling of this compound, and how can degradation be mitigated?

Methodological Answer: The compound’s stability is influenced by moisture (hydrolysis of the dioxolane group) and light (decomposition of the trifluorobenzoyl moiety). Store under inert gas (N₂/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) and avoid prolonged exposure to acidic/basic conditions . Stability can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorobenzoyl group influence the reactivity of the thiophene ring in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing trifluorobenzoyl group deactivates the thiophene ring, reducing its susceptibility to electrophilic substitution. However, it enhances oxidative addition in palladium-catalyzed cross-couplings. For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with computational models (DFT calculations of Fukui indices) .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Conduct systematic solubility studies using nephelometry or UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, DMSO, ethanol). Compare results with Hansen solubility parameters and computational COSMO-RS simulations. Recrystallize the compound from mixed solvents (e.g., DMF/EtOH) to isolate the most stable polymorph .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s potential applications in materials science or medicinal chemistry?

Methodological Answer:

- DFT : Calculate HOMO/LUMO energies to assess charge transport properties for organic electronics. The trifluorobenzoyl group’s electron deficiency may enhance n-type semiconductor behavior .

- Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The thiophene-dioxolane scaffold may exhibit binding affinity due to π-π stacking and hydrogen bonding with the dioxolane oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.